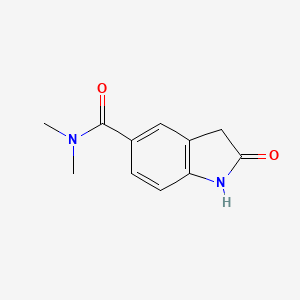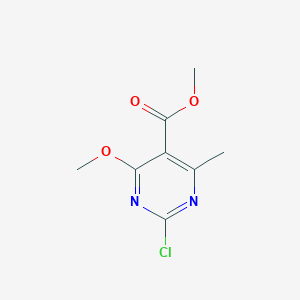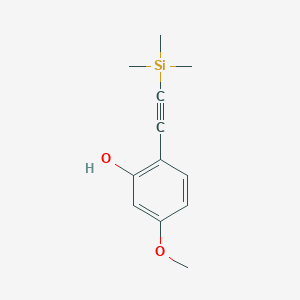![molecular formula C14H18O2 B8384488 3-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B8384488.png)
3-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Overview
Description
3-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is an organic compound with a complex structure that includes a benzocycloheptene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one typically involves the reaction of 2-hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one with isopropyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving condensation and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one: This compound shares a similar core structure but lacks the isopropoxy group.
2-Hydroxy-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one: This compound has a hydroxyl group instead of an isopropoxy group.
Uniqueness
3-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-propan-2-yloxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C14H18O2/c1-10(2)16-12-8-7-11-5-3-4-6-14(15)13(11)9-12/h7-10H,3-6H2,1-2H3 |
InChI Key |
JAYMYYSUABQTNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(CCCCC2=O)C=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
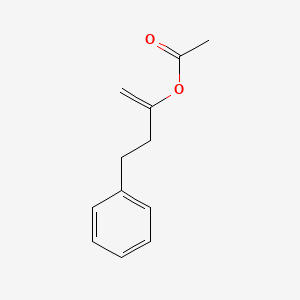

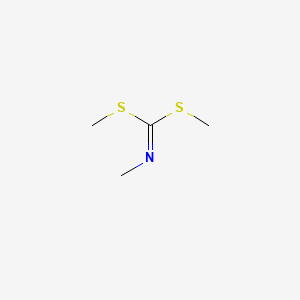
![2-amino-5-bromo-N-[(3R)-1-methylpyrrolidin-3-yl]pyridine-3-sulfonamide](/img/structure/B8384427.png)
![1-[4-(2-Phenylethyl)phenyl]ethanamine](/img/structure/B8384434.png)
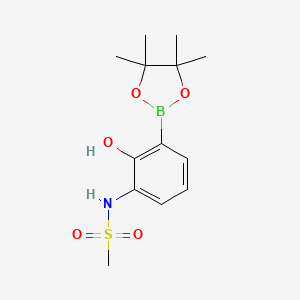
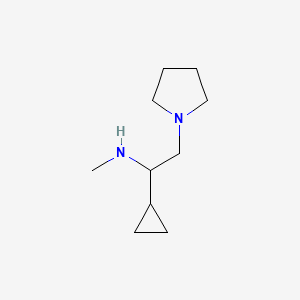
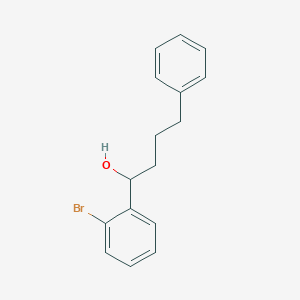
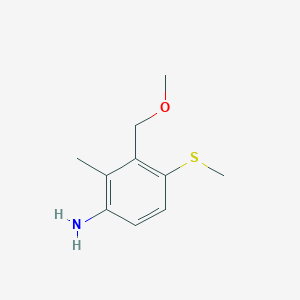
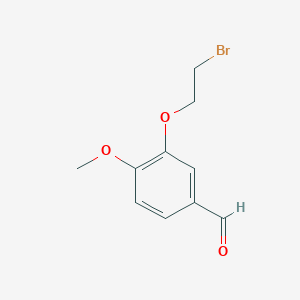
![[4-(3-Pyrrolidin-1-ylpropoxy)phenyl]acetonitrile](/img/structure/B8384475.png)
